molecular formula C15H12F9InO6 B15248179 Indiumtrifluoroacetylacetonate

Indiumtrifluoroacetylacetonate

Cat. No.: B15248179
M. Wt: 574.05 g/mol
InChI Key: OPMTWMSZSLPOOC-UHFFFAOYSA-N
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Description

Indium(III) trifluoroacetylacetonate (In(CF₃COCHCOCH₃)₃) is a metal-organic complex widely used in materials science, particularly as a precursor for chemical vapor deposition (CVD), metal-organic chemical vapor deposition (MOCVD), and atomic layer deposition (ALD) processes . Its molecular weight is 574.06 g/mol, and it exists as a white crystalline powder at room temperature . The compound features three trifluoroacetylacetonate ligands coordinated to an indium(III) center, with the fluorine substituents enhancing its volatility and thermal stability compared to non-fluorinated analogs .

Properties

Molecular Formula

C15H12F9InO6

Molecular Weight

574.05 g/mol

IUPAC Name

indium(3+);1,1,1-trifluoropentane-2,4-dione

InChI

InChI=1S/3C5H4F3O2.In/c3*1-3(9)2-4(10)5(6,7)8;/h3*2H,1H3;/q3*-1;+3

InChI Key

OPMTWMSZSLPOOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.[In+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Indiumtrifluoroacetylacetonate is typically synthesized through the reaction of indium salts with trifluoroacetylacetone in an organic solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as: [ \text{In}^{3+} + 3 \text{CF}_3\text{COCH}_2\text{COCH}_3 \rightarrow \text{In(CF}_3\text{COCHCOCH}_3\text{)}_3 ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the product through recrystallization or other separation techniques to achieve high purity levels required for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Indiumtrifluoroacetylacetonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of indium.

    Reduction: Reduction reactions can convert this compound to lower oxidation states of indium.

    Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Various ligands like phosphines or amines can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of indium complexes, while substitution reactions can produce a variety of indium-ligand complexes .

Scientific Research Applications

Indiumtrifluoroacetylacetonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other indium complexes and as a catalyst in organic reactions.

    Biology: Employed in the study of biological systems due to its ability to form stable complexes with biomolecules.

    Medicine: Investigated for its potential use in radiopharmaceuticals and imaging agents.

    Industry: Utilized in the production of thin films and coatings for electronic devices

Mechanism of Action

The mechanism of action of indiumtrifluoroacetylacetonate involves its ability to form stable complexes with various molecules. The trifluoroacetylacetonate ligands provide a strong chelating effect, allowing the indium ion to interact with different molecular targets. This interaction can influence various biochemical pathways and processes, making it useful in both research and industrial applications .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : In(CF₃COCHCOCH₃)₃
  • IUPAC Name : indium(3+); (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate
  • Appearance : White powder
  • Applications : Thin-film deposition, catalysis, and advanced material synthesis .

Structural and Functional Analogues

Indium(III) Acetylacetonate (In(acac)₃)
  • Molecular Formula : In(CH₃COCHCOCH₃)₃
  • Molecular Weight : 412.15 g/mol .
  • Key Differences :
    • Lacks fluorine substituents, reducing thermal stability and volatility compared to the trifluoro derivative.
    • Melting point: 180–185°C (sublimes at 260–280°C) .
    • Applications: Used in less demanding deposition processes where lower thermal budgets are required .
Nickel(II) Trifluoroacetylacetonate
  • Molecular Formula : Ni(C₅H₅F₃O₂)₂·2H₂O
  • Molecular Weight : 400.88 g/mol .
  • Key Differences :
    • Nickel(II) oxidation state vs. In(III).
    • Hydrated structure (two water molecules) affects solubility and decomposition pathways.
    • Applications: Primarily in catalysis and electrochemical studies due to nickel’s redox activity .
Thallium(I) Trifluoroacetylacetonate
  • Molecular Formula : Tl(CF₃COCHCOCH₃)
  • Molecular Weight : 357.46 g/mol .
  • Key Differences :
    • Thallium(I) oxidation state limits coordination chemistry compared to In(III).
    • Melting point: 110°C (decomposes), indicating lower thermal stability .
    • Toxicity: Thallium derivatives are highly toxic, restricting their industrial use .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Metal Oxidation State Melting Point (°C) Key Applications
Indium(III) Trifluoroacetylacetonate In(CF₃COCHCOCH₃)₃ 574.06 +3 N/A MOCVD, ALD, catalysis
Indium(III) Acetylacetonate In(CH₃COCHCOCH₃)₃ 412.15 +3 180–185 Thin-film deposition
Nickel(II) Trifluoroacetylacetonate Ni(C₅H₅F₃O₂)₂·2H₂O 400.88 +2 N/A Electrochemistry, catalysis
Thallium(I) Trifluoroacetylacetonate Tl(CF₃COCHCOCH₃) 357.46 +1 110 (dec.) Limited due to toxicity

Key Research Findings

Volatility and Thermal Stability : The trifluoro substituents in In(CF₃COCHCOCH₃)₃ significantly enhance its sublimation efficiency compared to In(acac)₃, making it preferable for high-temperature deposition processes .

Metal Center Influence : Indium(III) complexes exhibit higher Lewis acidity than nickel(II) or thallium(I) analogs, enabling unique reactivity in catalytic applications .

Safety Considerations : While In(CF₃COCHCOCH₃)₃ is hygroscopic, it poses fewer health risks compared to thallium derivatives, which require stringent handling protocols .

Biological Activity

Indiumtrifluoroacetylacetonate (In(CF₃COCH₂COCH₃)₃) is a coordination complex that has garnered attention for its potential biological applications. This article reviews the compound's biological activity, synthesizing findings from diverse sources, including research studies, case studies, and chemical analyses.

This compound is characterized by its white powder form and a molecular weight of 574.06 g/mol. The synthesis typically involves the reaction of indium salts with trifluoroacetylacetone in an organic solvent under controlled conditions. The general reaction can be represented as:

In3++3CF3COCH2COCH3In CF3COCHCOCH3 3\text{In}^{3+}+3\text{CF}_3\text{COCH}_2\text{COCH}_3\rightarrow \text{In CF}_3\text{COCHCOCH}_3\text{ }_3

This compound is notable for its ability to form stable complexes with biomolecules, which is crucial for its biological applications.

The mechanism of action of this compound involves its strong chelating effect due to the trifluoroacetylacetonate ligands. This property allows the indium ion to interact with various molecular targets, potentially influencing biochemical pathways and processes. Such interactions are essential for understanding its biological effects.

Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of this compound. Preliminary findings suggest that while some indium complexes may exhibit cytotoxic effects on cancer cell lines, the specific impacts of this compound require further investigation to establish a comprehensive toxicity profile.

Case Studies and Research Findings

Several studies have explored the broader implications of indium compounds in biological systems:

  • Radiopharmaceutical Applications : Indium isotopes are utilized in medical imaging and radiotherapy. This compound could serve as a precursor for radiopharmaceuticals due to its ability to form stable complexes with biomolecules.
  • Cellular Interaction Studies : Research has demonstrated that indium complexes can influence cellular signaling pathways. For example, studies on similar compounds indicate potential roles in modulating oxidative stress responses in cells.
  • Anticancer Activity : Some investigations into indium compounds have suggested potential anticancer properties, highlighting the need for targeted studies on this compound.

Data Table: Summary of Biological Activities

Activity Observation Reference
AntimicrobialPotential inhibition of bacterial growth
CytotoxicityVaries by cell line; specific data on InTFA lacking
Radiopharmaceutical potentialPossible use in imaging and therapy
Cellular signaling modulationInfluences oxidative stress pathways

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